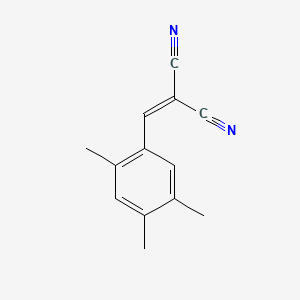

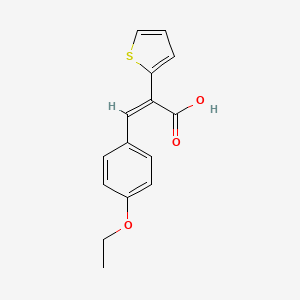

(2,4,5-Trimethylbenzylidene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzylidenemalononitrile, a similar compound, has been studied extensively. It can be synthesized by the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction is catalyzed by hydrotalcites, which are effective as solid bases in different reactions . The Ti-Al-Mg hydrotalcite using glycine as a fuel was found to be the most active, selective, and reusable catalyst .Molecular Structure Analysis

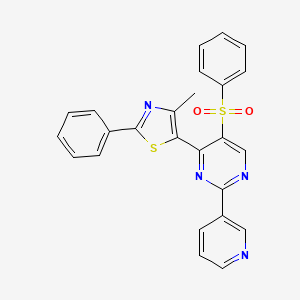

The molecular structure of “(2,4,5-Trimethylbenzylidene)malononitrile” is represented by the formula C13H12N2 . The molecular weight of the compound is approximately 196.253.Chemical Reactions Analysis

The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . The reaction mechanism and kinetics were established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model . All species were weakly adsorbed leading to the second order power law model .Scientific Research Applications

Chromogenic Devices for Detection

Malononitrile derivatives have been explored for their potential in optical devices for anionic detection, particularly in the detection of cyanide in water. For instance, a study conducted by Schramm, Menger, and Machado (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile for use as chromogenic chemosensors. They found that these compounds could detect CN− in water with high selectivity, a crucial feature for monitoring water safety and quality (Schramm, Menger, & Machado, 2016).

Photoacid as ICT Probe

Malononitrile derivatives are also useful in studying solvent-specific ground state proton transfer processes. Panja (2020) investigated 2-(4-Hydroxybenzylidene)malononitrile (HyDC) as a photoacid and intramolecular charge transfer (ICT) probe. This study highlighted the microsolvation behavior of HyDC with protic solvents, contributing to our understanding of solute-solvent interactions (Panja, 2020).

Electrodimerization Studies

The mechanism of electrohydrodimerization of activated olefins like p-methylbenzylidene-malononitrile has been a subject of study. Nadjo, Savéant, and Tessier (1975) utilized convolution potential sweep voltammetry to investigate this mechanism, adding to the knowledge of olefin coupling mechanisms (Nadjo, Savéant, & Tessier, 1975).

Fluorescence Switching in Organic Materials

Malononitrile derivatives are significant in the study of fluorescence switching in organic materials. Hariharan, Moon, and Anthony (2015) explored 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile and its ability to exhibit reversible phase change and fluorescence switching. This has implications for the development of new materials with applications in electronics and photonics (Hariharan, Moon, & Anthony, 2015).

Nonlinear Optical Properties

The study of nonlinear optical properties of malononitrile derivatives is another area of interest. Priyadharshini and Kalainathan (2018) grew single crystals of 2-(4-fluorobenzylidene) malononitrile, finding it suitable for nonlinear optical applications due to its favorable properties like low dielectric constant and high thermal stability (Priyadharshini & Kalainathan, 2018).

Safety and Hazards

Properties

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-9-4-11(3)13(5-10(9)2)6-12(7-14)8-15/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIOMIRDDENLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=C(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)

![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)